1-butyl-N-{4-[butyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[butyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[butyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction.
Formation of Amide Linkages: The amide bonds can be formed through condensation reactions between carboxylic acids and amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[butyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-butyl-N-{4-[butyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[butyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-{4-[ethyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{4-[methyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-butyl-N-{4-[butyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring and multiple amide linkages
Properties
Molecular Formula |
C26H33N3O3 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-butyl-N-[4-[butyl(phenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H33N3O3/c1-3-5-16-28-19-21(18-24(28)30)25(31)27-22-14-12-20(13-15-22)26(32)29(17-6-4-2)23-10-8-7-9-11-23/h7-15,21H,3-6,16-19H2,1-2H3,(H,27,31) |
InChI Key |
ZRSUSLWMFKXCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N(CCCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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